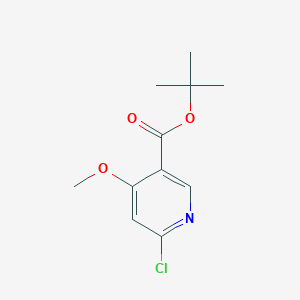![molecular formula C7H13N3O B13464354 rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one CAS No. 2770895-51-5](/img/structure/B13464354.png)
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a decahydro-pyrido-pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a pyridine derivative and a suitable amine, followed by cyclization using a dehydrating agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other functional groups.
科学研究应用
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which are essential for cell growth and differentiation. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine ring structure, known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Another pyrimidine derivative with potential therapeutic applications.
Quinazoline: A fused pyrimidine compound with diverse biological activities.
Uniqueness
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one is unique due to its specific decahydro-pyrido-pyrimidine ring system, which imparts distinct chemical and biological properties
属性
CAS 编号 |
2770895-51-5 |
|---|---|
分子式 |
C7H13N3O |
分子量 |
155.20 g/mol |
IUPAC 名称 |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H13N3O/c11-7-9-3-5-1-2-8-4-6(5)10-7/h5-6,8H,1-4H2,(H2,9,10,11)/t5-,6-/m0/s1 |
InChI 键 |
QOKQCHFUXVEDOX-WDSKDSINSA-N |
手性 SMILES |
C1CNC[C@H]2[C@@H]1CNC(=O)N2 |
规范 SMILES |
C1CNCC2C1CNC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
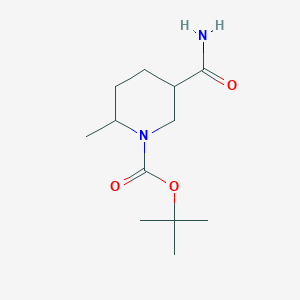
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
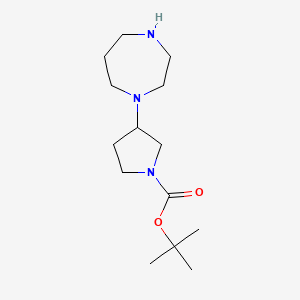
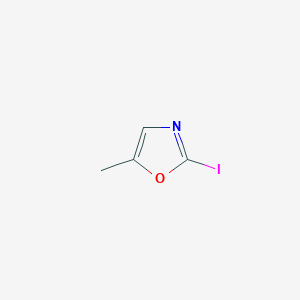
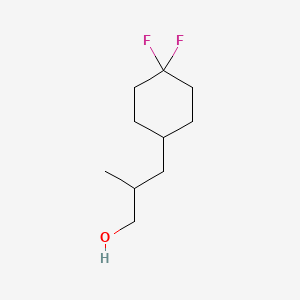
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
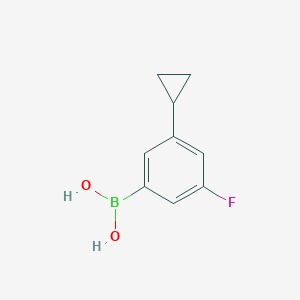
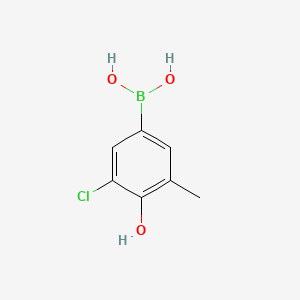

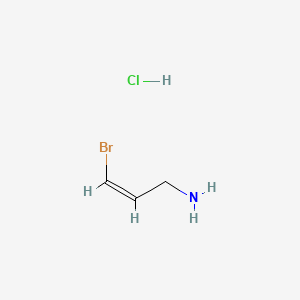
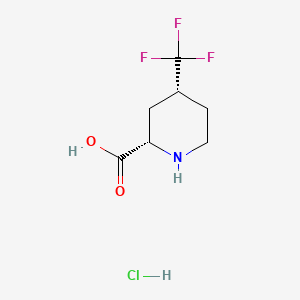
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
